molecular formula C4H8ClN3O B2485426 (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride CAS No. 2094242-04-1

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride

Cat. No.: B2485426
CAS No.: 2094242-04-1
M. Wt: 149.58
InChI Key: QDRQTGQSUXYIRW-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Scientific Research Applications

Safety and Hazards

While the specific safety and hazards of “(1-methyl-1H-1,2,4-triazol-5-yl)methanol” are not mentioned in the retrieved sources, it is generally recommended to handle and store such compounds with care, avoiding contact with strong oxidizers, acids, and bases .

Mechanism of Action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Mode of Action

It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to significant changes in the function of the target, potentially inhibiting its activity or altering its function.

Biochemical Pathways

1,2,4-triazole derivatives have been shown to have significant antibacterial activity , suggesting that they may interfere with bacterial metabolic pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in the structure of a compound is known to improve its pharmacokinetic properties .

Result of Action

1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce apoptosis or inhibit cell proliferation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride. For instance, the presence of this compound in the environment can lead to its transformation into other products, such as 1-methyl-1H-1,2,4-triazole . This transformation can potentially affect the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • (1-methyl-1H-1,2,4-triazol-3-yl)methanol
  • (1-methyl-1H-1,2,4-triazol-5-yl)pyridine
  • (1-methyl-1H-1,2,4-triazol-3-yl)pyridine

Comparison:

Properties

IUPAC Name

(2-methyl-1,2,4-triazol-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O.ClH/c1-7-4(2-8)5-3-6-7;/h3,8H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRQTGQSUXYIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094242-04-1
Record name (1-methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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